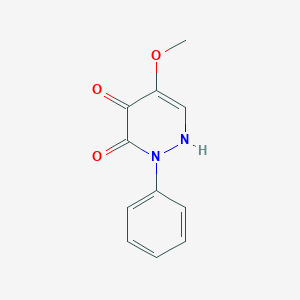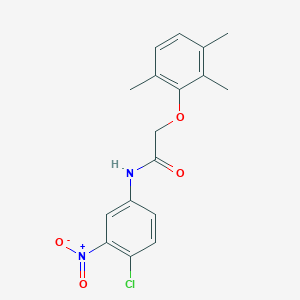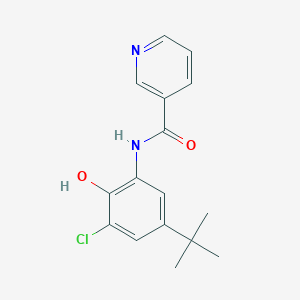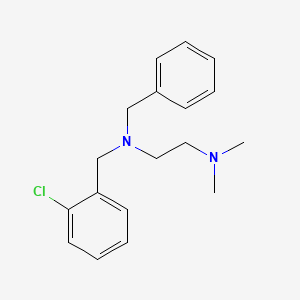
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone, also known as HPPH, is a potent photosensitizer that has been extensively studied for its potential in photodynamic therapy (PDT) for cancer treatment. HPPH has a unique structure that allows it to selectively accumulate in cancer cells, making it an attractive candidate for use in PDT.
作用机制
The mechanism of action of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone in PDT involves the production of reactive oxygen species (ROS) upon exposure to light of a specific wavelength. The ROS can cause damage to cellular components, including DNA and proteins, leading to cell death. 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to accumulate in cancer cells at higher levels than in normal cells, making it a selective photosensitizer for use in PDT.
Biochemical and Physiological Effects:
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune system to enhance anti-tumor responses.
实验室实验的优点和局限性
One of the main advantages of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone as a photosensitizer for use in PDT is its ability to selectively accumulate in cancer cells, making it an effective treatment option with minimal side effects. However, one of the limitations of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone is its limited solubility in water, which can make it difficult to formulate for clinical use.
未来方向
There are several potential future directions for research on 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone and its use in PDT. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of treatment protocols to improve the efficacy of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone-based PDT. Additionally, there is ongoing research into the use of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
合成方法
The synthesis of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone involves a multi-step process that begins with the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then reacted with phenylhydrazine to form the final product, 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone. The synthesis of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone, that is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to be effective in preclinical studies against a variety of cancer types, including breast, lung, and prostate cancer.
属性
IUPAC Name |
5-methoxy-2-phenyl-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-7-12-13(11(15)10(9)14)8-5-3-2-4-6-8/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWNPPGPLFDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-hydroxy-5-methoxy-2-phenylpyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5652315.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
![3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5652338.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5652355.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1H-tetrazol-5-amine](/img/structure/B5652358.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(2-methyl-3-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5652363.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652366.png)
![N,N-dimethyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5652376.png)

